Phosphine oxide, butyldiphenyl-
CAS No.: 4233-13-0
Cat. No.: VC16060569
Molecular Formula: C16H19OP
Molecular Weight: 258.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4233-13-0 |
|---|---|
| Molecular Formula | C16H19OP |
| Molecular Weight | 258.29 g/mol |
| IUPAC Name | [butyl(phenyl)phosphoryl]benzene |
| Standard InChI | InChI=1S/C16H19OP/c1-2-3-14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
| Standard InChI Key | ZEYULRWCONMDRY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Introduction
Structural Characteristics and Crystallographic Analysis
Molecular Geometry
The phosphorus center in butyldiphenylphosphine oxide adopts a distorted tetrahedral geometry, as revealed by single-crystal X-ray diffraction (SCXRD) studies . The P–O bond length is measured at , consistent with typical phosphine oxide bond distances. The two phenyl groups and butyl substituent create steric bulk, distorting the ideal tetrahedral angles. For instance, the O–P–C angles involving the phenyl groups range between and , deviating from the ideal due to steric hindrance .
Supramolecular Interactions
The oxygen atom engages in non-covalent interactions with adjacent phenyl rings, forming C⋯O contacts of and . These weak interactions propagate along the crystallographic a-axis, generating an extended supramolecular architecture. Such structural motifs highlight the potential of phosphine oxides in designing self-assembled materials.
Table 1: Key Crystallographic Parameters of Butyldiphenylphosphine Oxide
| Parameter | Value |
|---|---|
| P–O bond length | |
| C⋯O interaction distances | , |
| Coordination geometry | Distorted tetrahedral |
Synthesis and Functionalization
Preparation via Alkylation-Hydrolysis
Butyldiphenylphosphine oxide is synthesized through a two-step protocol involving alkylation and subsequent hydrolysis :
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Alkylation: Triphenylphosphine reacts with 1-bromobutane in anhydrous acetonitrile at for 24 hours, forming a phosphonium intermediate.
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Hydrolysis: The intermediate is treated with aqueous sodium hydroxide under reflux, followed by acidification with HCl to yield the target compound. Purification via silica-gel chromatography affords butyldiphenylphosphine oxide in 64% yield .
Reactivity and Applications
Cross-Coupling Reactions
Phosphine oxides participate in transition metal-catalyzed reactions. For instance, Pd(PPh)-mediated couplings with aryl halides proceed efficiently in toluene at , yielding functionalized tertiary phosphine oxides . Butyldiphenylphosphine oxide’s robust structure makes it a candidate for similar transformations, though specific examples require further exploration.
Supramolecular and Material Applications
The C⋯O interactions observed in its crystal structure suggest utility in crystal engineering . Phosphine oxides functionalized with photoactive groups (e.g., anthracene) have been incorporated into molecular shuttles and stimuli-responsive materials . Butyldiphenylphosphine oxide’s stability and modular synthesis position it as a potential building block for advanced materials.
Challenges and Future Directions
Stability Considerations
Phosphine oxides are generally air-stable, but derivatives with bulky substituents may exhibit reduced solubility. For example, attempts to convert enantiopure phosphine oxides to borane adducts have led to partial racemization, underscoring the need for mild reaction conditions .
Expanding Synthetic Utility
Future research could explore:
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